molecular formula C8H7BrN4 B2652390 1-(2-bromo-4-methylphenyl)-1H-tetrazole CAS No. 332859-82-2

1-(2-bromo-4-methylphenyl)-1H-tetrazole

Cat. No.: B2652390
CAS No.: 332859-82-2
M. Wt: 239.076
InChI Key: IJJKMRHRDNBCOE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-methylphenyl)-1H-tetrazole typically involves the reaction of 2-bromo-4-methylphenyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. The bromine atom and methyl group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromo-4-methylphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methylphenyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-4-ethylphenyl)-1H-tetrazole: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Bromo-4-methylphenyl)-1H-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.

Biological Activity

1-(2-bromo-4-methylphenyl)-1H-tetrazole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring, which is known for its stability and ability to interact with various biological targets. The molecular formula is C8H7BrN4C_8H_7BrN_4, and it features a bromine atom and a methyl group on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers investigating tetrazole derivatives, this compound was tested against standard bacterial strains. The minimal inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.8
Escherichia coli0.4
Pseudomonas aeruginosa12.8
Bacillus subtilis1.6

These results suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was effective against several fungal strains, demonstrating potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A series of studies focused on tetrazole derivatives demonstrated their ability to act as microtubule destabilizers, which is crucial in cancer therapy.

The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that compounds similar to this compound induced G2/M phase arrest in cancer cell lines such as SGC-7901 and A549 .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other tetrazole derivatives:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity
This compoundStaphylococcus aureus: 0.8G2/M phase arrest
5-substituted tetrazolesVaries (0.8 - >256)Moderate
Imide-tetrazolesExcellent (0.1 - 3.2)High potency

This table illustrates that while similar compounds exhibit varying degrees of activity, this compound stands out due to its potent antimicrobial effects and promising anticancer properties .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJKMRHRDNBCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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